7-(4-methoxyphenyl)heptanoic Acid

Tryptophan indole-lyase inhibition Chronic kidney disease Uremic toxin suppression

7-(4-Methoxyphenyl)heptanoic acid (CAS 21244-13-3; MF C₁₄H₂₀O₃; MW 236.31 g/mol) is a long-chain ω-phenylalkanoic acid bearing a para-methoxy substituent on the terminal aromatic ring and a seven-carbon saturated aliphatic chain terminating in a carboxylic acid. It belongs to a broader class of phenylalkanoic acids with established structure-activity relationships (SAR) in histone deacetylase (HDAC) modulation, peroxisome proliferator-activated receptor (PPAR) engagement, and bacterial tryptophan indole-lyase (TIL) inhibition.

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
Cat. No. B8425990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-methoxyphenyl)heptanoic Acid
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCCCCCC(=O)O
InChIInChI=1S/C14H20O3/c1-17-13-10-8-12(9-11-13)6-4-2-3-5-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16)
InChIKeyGVQILVWPWHFVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(4-Methoxyphenyl)heptanoic Acid – Structural, Physicochemical, and Procurement Baseline for Research Selection


7-(4-Methoxyphenyl)heptanoic acid (CAS 21244-13-3; MF C₁₄H₂₀O₃; MW 236.31 g/mol) is a long-chain ω-phenylalkanoic acid bearing a para-methoxy substituent on the terminal aromatic ring and a seven-carbon saturated aliphatic chain terminating in a carboxylic acid . It belongs to a broader class of phenylalkanoic acids with established structure-activity relationships (SAR) in histone deacetylase (HDAC) modulation, peroxisome proliferator-activated receptor (PPAR) engagement, and bacterial tryptophan indole-lyase (TIL) inhibition [1]. The compound is supplied primarily as an AldrichCPR rare-chemical collection item (product PH008428), indicating limited commercial availability outside early-discovery sourcing . Predicted physicochemical parameters include a pKa of 4.73 ± 0.10 and DMSO solubility ≥20 mg/mL .

Why 7-(4-Methoxyphenyl)heptanoic Acid Cannot Be Casually Substituted by Other ω-Phenylalkanoic Acids


Within the ω-phenylalkanoic acid series, both alkyl chain length and aromatic ring substitution independently and interactively govern biological target engagement. Chain length dictates the balance between HDAC inhibition (favored by 4-carbon chains) and non-HDAC-mediated antiproliferative activity (maximized at 7–10 carbons) [1]. The para-methoxy substituent further modulates electronic character, conferring enhanced anti-aggregation chemical chaperone activity relative to the unsubstituted phenyl analog [2]. Additionally, TIL inhibitory potency scales positively with chain length among C4–C7 homologs, with the 7-carbon chain being the most potent studied [3]. Substituting 7-(4-methoxyphenyl)heptanoic acid with a shorter-chain analog (e.g., 4-phenylbutyrate), a non-methoxylated analog (e.g., 7-phenylheptanoic acid), or an aliphatic acid (e.g., n-heptanoic acid) would yield fundamentally different biological profiles, as quantified below.

Quantitative Differentiation Evidence for 7-(4-Methoxyphenyl)heptanoic Acid Against Structural Analogs


Chain-Length-Dependent TIL Inhibition: 7-Carbon Chain As the Optimal Homolog Among C4–C7 ω-Phenylalkanoic Acids

A direct head-to-head comparison of 7-phenylheptanoic acid (7-PH, the non-methoxylated direct structural surrogate of the target compound) with shorter-chain homologs 4-phenylbutyrate (4-PB), 5-phenylvalerate (5-PV), and 6-phenylcaproate (6-PC) established that TIL inhibitory potency scales positively with alkyl chain length [1]. 7-PH acts as a competitive inhibitor of bacterial TIL with Ki = 91.7 ± 2.4 μM (Km = 364.5 ± 11.2 μM, Vmax = 9.2 ± 0.1 μM/min). At a fixed concentration of 2 mM, TIL reaction velocity was significantly reduced in the presence of all four homologs (p < 0.05), with 7-PH producing the greatest inhibition; n-heptanoic acid (HA, the aromatic ring-lacking analog) showed no TIL inhibitory activity, confirming the aromatic ring is essential for target engagement [1].

Tryptophan indole-lyase inhibition Chronic kidney disease Uremic toxin suppression

Methoxy-Substitution Effect: Enhanced Chemical Chaperone Anti-Aggregation Activity Over Unsubstituted Parent

In a systematic SAR study of 4-phenylbutyric acid (4-PBA) derivatives, Mimori et al. (2013) demonstrated that introducing a para-methoxy group onto the aromatic ring of 4-PBA yielded 4-(4-methoxyphenyl)butanoic acid (compound 7b), which exhibited higher anti-aggregation chemical chaperone activity than unsubstituted 4-PBA [1]. Specifically, several methoxy-substituted 4-PBA derivatives surpassed 4-PBA in suppressing denatured protein aggregation, and 7b conferred protective effects against endoplasmic reticulum (ER) stress-induced neuronal cell death. This establishes that methoxy substitution on the phenyl ring of ω-phenylalkanoic acids is a validated structural modification that enhances biological activity relative to the unsubstituted parent. Extrapolating to the 7-carbon series, 7-(4-methoxyphenyl)heptanoic acid is expected to exhibit enhanced bioactivity relative to 7-phenylheptanoic acid.

Chemical chaperone Protein aggregation Endoplasmic reticulum stress

Chain-Length-Dependent Mechanism Switching: 7-Carbon Chain Favors Non-HDAC Antiproliferative Pathways Over HDAC Inhibition

Lea et al. (2004) conducted a comprehensive SAR study comparing phenylalkanoic acids of varying chain lengths (C4–C10) across three cancer cell lines: DS19 mouse erythroleukemia, PC-3 human prostate cancer, and Caco-2 human colon cancer cells [1]. Increasing chain length from 4 to 10 carbons correlated with increased inhibition of cell proliferation, decreased S-phase fraction, and increased apoptosis. Critically, 4-phenylbutyrate was a more potent HDAC inhibitor and histone acetylation inducer than the longer-chain phenylalkanoic acids examined. This mechanistic bifurcation means that 7-carbon phenylalkanoic acids achieve antiproliferative effects predominantly through non-HDAC pathways (potentially PPARγ engagement), whereas the 4-carbon analog relies on HDAC inhibition. At 2 mM, 7-phenylheptanoic acid reduced DS19 cell growth by >90% in a 72-h assay [1].

Histone deacetylase Antiproliferative activity Structure-activity relationship

Synthetic Gateway to Potent HDAC1 Inhibitor: 7-Oxo Derivative Hydroxamic Acid vs. Parent Carboxylic Acid

7-(4-Methoxyphenyl)heptanoic acid serves as a direct synthetic precursor to 7-(4-methoxyphenyl)-7-oxoheptanoic acid (CAS 21244-11-1) via oxidation, which in turn can be converted to the hydroxamic acid derivative N-hydroxy-7-(4-methoxyphenyl)-7-oxoheptanamide (CHEMBL95990) . This hydroxamic acid exhibits an IC₅₀ of 450 nM against partially purified human histone deacetylase 1 (HDAC1) [1]. By contrast, the parent carboxylic acid does not contain the zinc-chelating hydroxamic acid warhead and is not a potent HDAC1 inhibitor on its own. This precursor-product relationship provides a quantifiable benchmark: oxidation and hydroxamic acid derivatization convert a non-HDAC-inhibitory carboxylic acid into a sub-micromolar HDAC1 inhibitor.

HDAC1 inhibitor Hydroxamic acid Synthetic intermediate

Aromatic Ring Requirement for Biological Activity: n-Heptanoic Acid vs. ω-Phenylheptanoic Acids

Tokuno et al. (2024) directly tested whether the aromatic ring is required for TIL inhibition by comparing n-butyric acid (BA, aliphatic C4) and n-heptanoic acid (HA, aliphatic C7) against their aromatic counterparts 4-PB and 7-PH [1]. At 2 mM, both BA and HA showed no TIL inhibitory effects, while PB and PH produced significant inhibition (p < 0.05) [1]. This demonstrates that the ω-phenyl pharmacophore is an absolute requirement for TIL target engagement; the aliphatic carboxylic acid chain alone is insufficient regardless of length. Since 7-(4-methoxyphenyl)heptanoic acid possesses both the required aromatic ring and a 7-carbon chain, it satisfies both pharmacophoric prerequisites for TIL inhibition.

Target engagement Pharmacophore Aromatic necessity

Validated Application Scenarios for 7-(4-Methoxyphenyl)heptanoic Acid Based on Quantitative Differentiation Evidence


Gut Microbial TIL Inhibition for Uremic Toxin Suppression – CKD Drug Discovery

Based on the chain-length-dependent TIL inhibition SAR established by Tokuno et al. (2024), a 7-carbon ω-phenylalkanoic acid scaffold provides maximal TIL inhibitory activity among C4–C7 homologs [1]. 7-(4-Methoxyphenyl)heptanoic acid offers this optimal chain length combined with the methoxy substituent, whose activity-enhancing effect is validated in the phenylalkanoic acid class by Mimori et al. (2013) [2]. Researchers targeting IS-mediated CKD progression should use this compound as the scaffold of choice for further SAR studies, comparing directly against 7-phenylheptanoic acid (Ki = 91.7 μM) as the baseline comparator, to quantify the methoxy group's contribution to TIL inhibition potency and gut microbiome modulation.

Non-HDAC Antiproliferative Mechanism Studies in Oncology

The mechanistic divergence between C4 and C7 phenylalkanoic acids documented by Lea et al. (2004) indicates that 7-carbon chain acids achieve antiproliferative effects through non-HDAC pathways, while 4-PB relies on HDAC inhibition [1]. 7-(4-Methoxyphenyl)heptanoic acid is the appropriate tool compound for dissecting these non-HDAC antiproliferative mechanisms (potentially involving PPARγ engagement) in DS19, PC-3, or Caco-2 cell models at concentrations of 1–5 mM. Use 4-PB as the HDAC-dependent comparator to establish mechanistic specificity.

Chemical Chaperone Development for ER Stress-Related Neurodegeneration

Mimori et al. (2013) established that methoxy substitution on the phenyl ring of ω-phenylalkanoic acids enhances anti-aggregation chemical chaperone activity [1]. 7-(4-Methoxyphenyl)heptanoic acid combines this activity-enhancing methoxy motif with a 7-carbon chain – a structural combination not evaluated in the original Mimori study, which focused on 4-PBA derivatives. This compound therefore represents a rational second-generation scaffold for chemical chaperone optimization, recommended for testing in ER stress-induced neuronal cell death models using 4-(4-methoxyphenyl)butanoic acid (7b) and 4-PBA as reference comparators.

HDAC Inhibitor Library Synthesis – Key Building Block

For medicinal chemistry programs constructing HDAC inhibitor libraries, 7-(4-methoxyphenyl)heptanoic acid provides a validated entry point: oxidation to the 7-oxo intermediate (CAS 21244-11-1) followed by hydroxamic acid formation yields N-hydroxy-7-(4-methoxyphenyl)-7-oxoheptanamide, a confirmed HDAC1 inhibitor with IC₅₀ = 450 nM [1]. This synthetic route is documented and the intermediates are commercially traceable. Procurement of the parent acid enables in-house diversification of the zinc-binding group (hydroxamic acid, benzamide, thiol) while maintaining the 4-methoxyphenyl-7-carbon scaffold constant.

Quote Request

Request a Quote for 7-(4-methoxyphenyl)heptanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.